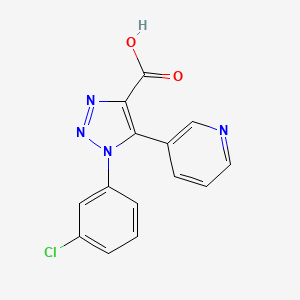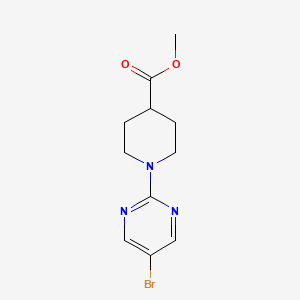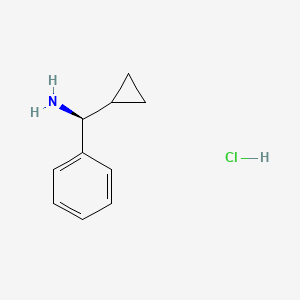![molecular formula C13H18FNO B1451523 3-{[(3-Fluorobenzyl)oxy]methyl}piperidine CAS No. 946665-40-3](/img/structure/B1451523.png)
3-{[(3-Fluorobenzyl)oxy]methyl}piperidine
Übersicht
Beschreibung
3-{[(3-Fluorobenzyl)oxy]methyl}piperidine is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a piperidine ring substituted with a 3-fluorobenzyl group and a methoxy group.
Vorbereitungsmethoden
The synthesis of 3-{[(3-Fluorobenzyl)oxy]methyl}piperidine typically involves several steps. One common method includes the reaction of piperidine with 3-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 3-fluorobenzylpiperidine, which is then reacted with methanol in the presence of a catalyst to form the final product .
Analyse Chemischer Reaktionen
3-{[(3-Fluorobenzyl)oxy]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields amines.
Wissenschaftliche Forschungsanwendungen
3-{[(3-Fluorobenzyl)oxy]methyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in studies involving receptor binding and enzyme inhibition, helping to elucidate the mechanisms of various biological processes.
Medicine: Research involving this compound includes the development of new therapeutic agents, particularly those targeting neurological disorders.
Wirkmechanismus
The mechanism of action of 3-{[(3-Fluorobenzyl)oxy]methyl}piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group can enhance binding affinity to certain receptors, while the piperidine ring can interact with enzyme active sites. These interactions can modulate biological pathways, leading to various effects depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-{[(3-Fluorobenzyl)oxy]methyl}piperidine include:
3-{[(2-Fluorobenzyl)oxy]methyl}piperidine: This compound has a similar structure but with the fluorine atom in the 2-position instead of the 3-position.
3-{[(4-Fluorobenzyl)oxy]methyl}piperidine: Another similar compound with the fluorine atom in the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Eigenschaften
IUPAC Name |
3-[(3-fluorophenyl)methoxymethyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-5-1-3-11(7-13)9-16-10-12-4-2-6-15-8-12/h1,3,5,7,12,15H,2,4,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUVDOWETJOQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B1451444.png)


![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)
![3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1451452.png)





